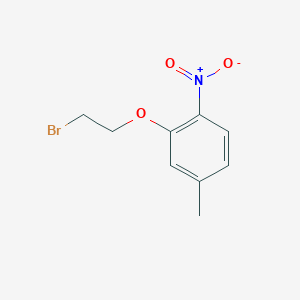

Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro-

Description

Significance of Substituted Benzenes in Organic Chemistry Research

Substituted benzenes are foundational to modern organic chemistry, serving as versatile building blocks for a vast array of complex molecules. asianscientist.com The benzene (B151609) ring's six hydrogen atoms can be replaced by various functional groups, leading to an immense number of possible derivatives. asianscientist.com These substituents profoundly influence the parent molecule's physical and chemical properties. For instance, the introduction of a substituent can alter the electron density of the aromatic ring, thereby affecting its reactivity in subsequent chemical transformations, most notably electrophilic aromatic substitution. libretexts.org This ability to modulate reactivity and introduce specific functionalities makes substituted benzenes indispensable precursors in the synthesis of pharmaceuticals, agrochemicals, polymers, and advanced organic electronic materials. asianscientist.com

Overview of Electron-Withdrawing Nitro Groups and Nucleophilic Aromatic Systems

The nitro group (-NO₂) is a potent electron-withdrawing group due to the high electronegativity of its oxygen and nitrogen atoms. Its presence on a benzene ring significantly reduces the ring's electron density, deactivating it towards electrophilic attack. libretexts.org Conversely, this electron deficiency makes the aromatic ring susceptible to attack by nucleophiles. wikipedia.org This leads to a class of reactions known as Nucleophilic Aromatic Substitution (SₙAr). wikipedia.orglibretexts.org

For an SₙAr reaction to proceed efficiently via the common addition-elimination mechanism, two conditions are typically required: the presence of a good leaving group (such as a halide) and the strategic placement of strong electron-withdrawing groups. libretexts.org The electron-withdrawing group must be located at a position ortho or para to the leaving group. chemistrysteps.comlibretexts.org This specific orientation allows for the resonance stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which forms upon nucleophilic attack. wikipedia.orgchemistrysteps.com If the activating group is in the meta position, this stabilization is not possible, and the reaction generally does not occur. libretexts.orglibretexts.org

Role of Halogenated Ethers in Advanced Synthetic Strategies

Halogenated ethers are organic compounds containing an ether linkage and at least one halogen atom. chemeurope.com They are utilized in various industrial applications, including organic synthesis. waterquality.gov.au In the context of synthetic strategies, the alkyl portion of a halogenated ether, such as the 2-bromoethyl group in the title compound, serves as a valuable electrophilic synthon.

This functionality is particularly useful in alkylation reactions. For example, in the Williamson ether synthesis, a halogenated hydrocarbon reacts with an alkoxide or phenoxide to form a new ether bond. francis-press.com The bromoethoxy side chain of Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro- can readily participate in nucleophilic substitution reactions where the bromine atom is displaced by a nucleophile. This allows for the facile introduction of the entire ethoxy-nitro-methyl-phenyl moiety onto other molecules, making it a useful intermediate for constructing more complex chemical architectures.

Positional Isomerism and Steric/Electronic Effects in Aromatic Systems

The arrangement of substituents on a benzene ring, known as positional isomerism, has a profound impact on a molecule's stability, reactivity, and physical properties. rsc.org The relative positions of substituents dictate the interplay of electronic and steric effects.

Electronic Effects: These are categorized as inductive effects (electron donation or withdrawal through sigma bonds) and resonance effects (electron delocalization through the pi system). In Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro-:

The nitro group is strongly electron-withdrawing through both induction and resonance.

The ether oxygen is electron-withdrawing by induction but strongly electron-donating by resonance due to its lone pairs.

The methyl group is weakly electron-donating by induction and hyperconjugation.

Steric Effects: These arise from the spatial arrangement of atoms and the repulsion between electron clouds of bulky groups. rsc.org In electrophilic aromatic substitution, bulky groups can hinder attack at the adjacent ortho positions, favoring substitution at the less hindered para position. youtube.com

In the title compound, the substituents are located at positions 1 (nitro), 2 (bromoethoxy), and 4 (methyl). The powerful electron-withdrawing nitro group at position 1 activates the ring for nucleophilic aromatic substitution. The bromoethoxy group at position 2 is ortho to the nitro group. This arrangement is crucial for potential SₙAr reactions, where a nucleophile could attack the carbon bearing the bromoethoxy group (if it were a suitable leaving group) or, more likely, another leaving group positioned ortho or para to the nitro group. The methyl group is para to the nitro group, and its electron-donating nature slightly counteracts the deactivating effect of the nitro group in electrophilic reactions but has less influence on nucleophilic substitutions.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | Strongly Deactivating libretexts.org | meta libretexts.org |

| -OR (Ether) | Electron-Donating (Resonance) | Strongly Activating libretexts.org | ortho, para |

| -CH₃ (Methyl) | Weakly Electron-Donating | Weakly Activating | ortho, para youtube.com |

Research Landscape and Current Knowledge Gaps Pertaining to Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro- and Analogous Compounds

A review of the scientific literature reveals a significant knowledge gap concerning the specific compound Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro-. While it is commercially available from chemical suppliers, indicating its use in synthesis, there is a distinct lack of published research detailing its specific synthetic routes, reaction chemistry, or applications. appchemical.comtygersci.com

However, the research landscape for analogous compounds provides valuable context. For instance, related isomers such as 1-bromo-4-methyl-2-nitrobenzene are documented as important synthetic intermediates. nih.govresearchgate.net Specifically, this isomer is used in the synthesis of alcohol moieties for pyrethroid insecticides. nih.gov This suggests that Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro- could also serve as a key building block in the agrochemical or pharmaceutical industries. The presence of the reactive 2-bromoethoxy side chain offers a versatile handle for further chemical modification, a feature often exploited in the design of complex target molecules. acs.org The current lack of dedicated studies on the title compound represents an opportunity for future research to explore its synthetic utility and potential applications.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoethoxy)-4-methyl-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-7-2-3-8(11(12)13)9(6-7)14-5-4-10/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMSFNVRSDDLSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])OCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for Benzene, 2 2 Bromoethoxy 4 Methyl 1 Nitro

Retrosynthetic Analysis of Benzene (B151609), 2-(2-bromoethoxy)-4-methyl-1-nitro-

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com This process involves breaking bonds, known as disconnections, which correspond to the reverse of known and reliable chemical reactions. lkouniv.ac.in

The structure of Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro- presents several opportunities for disconnection based on its key functional groups: the aryl ether and the nitro group.

C-O Ether Bond Disconnection: The most logical primary disconnection is at the C-O bond of the ether linkage. amazonaws.comias.ac.in This corresponds to the reverse of a Williamson ether synthesis. This disconnection breaks the molecule into two synthons: a 4-methyl-2-nitrophenoxide anion and a 2-bromoethyl cation.

C-N Bond Disconnection: An alternative disconnection involves the C-N bond of the nitro group. This corresponds to the reverse of an electrophilic aromatic substitution (nitration) reaction. This disconnection would yield a precursor molecule, 1-(2-bromoethoxy)-4-methylbenzene (B107907), which would then be nitrated.

Considering the directing effects of the substituents, the first strategy is generally preferred. In the second approach, the -OCH2CH2Br group is an ortho, para-director. Nitration of 1-(2-bromoethoxy)-4-methylbenzene would likely lead to a mixture of isomers, complicating purification, whereas the first approach offers more controlled regioselectivity.

The preferred retrosynthetic pathway is as follows: The primary disconnection of the ether bond leads to the key intermediate, 4-methyl-2-nitrophenol (B89549). A subsequent C-N disconnection on this intermediate (representing a nitration step) leads back to 4-methylphenol (p-cresol), a readily available starting material.

Based on the preferred retrosynthetic route, the key precursors are identified:

4-Methylphenol (p-Cresol): This is a common, commercially available industrial chemical, making it an ideal starting material.

4-Methyl-2-nitrophenol: This is the direct precursor for the etherification step. It is synthesized by the selective nitration of p-cresol (B1678582).

1,2-Dibromoethane (B42909): This is the reagent required to introduce the 2-bromoethoxy side chain. It is also a widely available and relatively inexpensive bulk chemical.

The synthesis, therefore, hinges on two key transformations: the regioselective nitration of p-cresol and the subsequent etherification of the resulting nitrophenol.

Classical and Contemporary Approaches to Aryl Nitration

Aryl nitration is a fundamental electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto an aromatic ring. chemistrysteps.com The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly reactive nitronium ion (NO2+) in situ. masterorganicchemistry.comchemguide.co.uk

The position of nitration on a substituted benzene ring is governed by the electronic properties of the existing substituent(s). Substituents are classified as either activating or deactivating, and as ortho/para-directing or meta-directing. libretexts.org

The methyl group (-CH3) in a starting material like toluene (B28343) (methylbenzene) is an activating group, meaning it increases the rate of electrophilic substitution compared to benzene. libretexts.org It donates electron density to the ring through an inductive effect, stabilizing the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. This stabilization is most effective when the electrophile attacks at the ortho or para positions, making the methyl group an ortho, para-director. libretexts.org The nitration of toluene, for example, yields a mixture of ortho- and para-nitrotoluene, with very little of the meta isomer formed. uwosh.edulibretexts.org

In the planned synthesis starting from 4-methylphenol, both the methyl group (-CH3) and the hydroxyl group (-OH) are strong activating, ortho, para-directing groups. libretexts.org Since the para position relative to the hydroxyl group is occupied by the methyl group (and vice versa), substitution is directed to the ortho positions. The hydroxyl group is a more powerful activating group than the methyl group, so it will primarily control the position of substitution. Therefore, nitration of 4-methylphenol is expected to occur at the position ortho to the hydroxyl group (and meta to the methyl group), yielding 4-methyl-2-nitrophenol as the major product.

| Reactant | Product Distribution in Nitration | Reference(s) |

| Toluene | ~59% ortho, ~4% meta, ~37% para | uwosh.edulibretexts.org |

| 4-Methylphenol | Major product is 4-methyl-2-nitrophenol | libretexts.org |

The conditions for nitration must be carefully controlled to achieve the desired mono-nitrated product and avoid side reactions. Key parameters include temperature, reaction time, and the concentration of the nitrating acids.

Temperature: Nitration is an exothermic reaction. Increasing the temperature can lead to the formation of multiple nitro groups on the ring. chemguide.co.uklibretexts.org For the nitration of highly activated rings like phenols, the reaction is often carried out at lower temperatures to prevent over-reaction and oxidation.

Acid Concentration: The standard nitrating mixture consists of concentrated nitric acid and concentrated sulfuric acid. masterorganicchemistry.com However, for a highly activated substrate like 4-methylphenol, the reaction may proceed under milder conditions, such as using dilute nitric acid, to improve selectivity for the mono-nitro product.

Reaction Time: The duration of the reaction is monitored to ensure complete conversion of the starting material while minimizing the formation of byproducts.

A typical procedure involves the slow addition of the nitrating agent to a cooled solution of the substrate to maintain temperature control. uwosh.eduma.edu

Etherification Reactions for 2-(2-bromoethoxy) Moiety Introduction

The Williamson ether synthesis is the most common and versatile method for preparing ethers. wikipedia.org It involves the reaction of an alkoxide ion with a primary alkyl halide via an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.combyjus.com

In the synthesis of the target molecule, the phenoxide ion of 4-methyl-2-nitrophenol acts as the nucleophile. This is generated by treating the phenol (B47542) with a suitable base. The phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. wikipedia.org

For the introduction of the 2-(2-bromoethoxy) group, 1,2-dibromoethane is used as the alkylating agent. The reaction is designed for only one of the bromine atoms to be displaced by the phenoxide, leaving the other intact. Using an excess of 1,2-dibromoethane can favor the mono-alkylation product.

The reaction proceeds via an SN2 mechanism, where the phenoxide attacks a primary carbon atom of 1,2-dibromoethane. masterorganicchemistry.com Key conditions for a successful Williamson ether synthesis include the choice of base, solvent, and temperature.

| Parameter | Typical Condition | Rationale | Reference(s) |

| Base | K2CO3, NaH, NaOH | Deprotonates the phenol to form the more nucleophilic phenoxide ion. | byjus.comchemicalbook.com |

| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation but not the nucleophile. | byjus.com |

| Temperature | 50-100 °C | Provides sufficient energy to overcome the activation barrier without promoting side reactions like elimination. | byjus.com |

| Alkyl Halide | Primary (e.g., 1,2-dibromoethane) | The reaction works best with unhindered primary alkyl halides to favor substitution over elimination. | wikipedia.orgmasterorganicchemistry.com |

A procedure analogous to the synthesis of 1-(2-bromoethoxy)-4-nitrobenzene (B22200) involves heating the precursor phenol with 1,2-dibromoethane and potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). chemicalbook.com

Williamson Ether Synthesis in Aromatic Systems

The Williamson ether synthesis is a cornerstone in organic chemistry for the formation of ethers and is particularly effective for preparing alkyl aryl ethers. wikipedia.org The reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion. In the context of synthesizing Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro-, this method is applied to couple a phenoxide precursor with a haloalkane. wikipedia.orgmasterorganicchemistry.com

The key precursor for this synthesis is 4-methyl-2-nitrophenol. This phenol is deprotonated by a base to form the more nucleophilic 4-methyl-2-nitrophenoxide ion. This phenoxide then attacks an electrophilic alkyl halide, in this case, a 2-bromoethoxy source, to form the desired ether linkage. youtube.com The reaction is an SN2 process, meaning it proceeds via a backside attack, which is most efficient with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com

Reaction Scheme:

A general representation of the Williamson ether synthesis for the target compound, starting from 4-methyl-2-nitrophenol and 1,2-dibromoethane.

Phenols are significantly more acidic than aliphatic alcohols, which facilitates their deprotonation to form the corresponding phenoxide. youtube.com The presence of the electron-withdrawing nitro group further increases the acidity of the phenolic proton, making the formation of the nucleophile favorable under relatively mild basic conditions.

Coupling Reactions Involving Halogenated Alcohols or Alkyl Halides

The formation of the 2-bromoethoxy side chain is typically achieved by using a dihalogenated alkane as the coupling partner in the Williamson ether synthesis. 1,2-dibromoethane is a common and effective reagent for this purpose. One bromine atom serves as the leaving group in the SN2 reaction with the phenoxide, while the other remains on the ethoxy chain of the final product.

An analogous reaction is the mono-alkylation of tert-butyl-4-hydroxyphenylcarbamate with 1,2-dibromoethane. In this procedure, potassium carbonate is used as the base in acetone (B3395972), and the reaction is heated to reflux for 12 hours, yielding the monoalkylated product. chemspider.com A similar approach can be applied to 4-methyl-2-nitrophenol.

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield | Reference |

| tert-butyl-4-hydroxyphenylcarbamate | 1,2-dibromoethane | K₂CO₃ | Acetone | Reflux, 12h | tert-butyl 4-(2-bromoethoxy)phenylcarbamate | 40% | chemspider.com |

| 4-methyl-2-nitrophenol | 1,2-dibromoethane | K₂CO₃ | DMF | 80°C | Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro- | (Predicted) | wikipedia.org |

This interactive table presents data on coupling reactions for ether formation. Users can sort and filter the data to compare different reaction conditions.

The use of a dihaloalkane like 1,2-dibromoethane is generally selective for mono-alkylation, especially when the stoichiometry is controlled, as the second substitution to form a diether product is a much slower process. chemspider.com

Halogenation Strategies for Bromoethoxy Chain Formation

The introduction of the bromine atom onto the ethoxy side chain is a critical step. This can be accomplished either by using a pre-brominated building block or by halogenating a precursor molecule.

Direct bromination of an ethoxy side chain, for instance on a precursor like 2-ethoxy-4-methyl-1-nitrobenzene, is a possible but challenging route. Radical bromination is a common method for halogenating alkyl chains, particularly at benzylic or allylic positions. orgoreview.com This typically involves reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide). orgoreview.com However, achieving selective bromination at the terminal carbon of the ethoxy group without affecting the benzylic methyl group or the activated aromatic ring can be difficult and may lead to a mixture of products.

A more controlled and widely used method is the halogen exchange reaction, specifically the Finkelstein reaction. wikipedia.orgbyjus.com This SN2 reaction involves treating an alkyl chloride or bromide with a solution of sodium iodide in acetone. wikipedia.org To obtain the bromo- compound, one could start with a chloro-analogue, Benzene, 2-(2-chloroethoxy)-4-methyl-1-nitro-, and perform a halogen exchange using a bromide salt.

The classic Finkelstein reaction is an equilibrium process. Its success often relies on Le Chatelier's principle, where the precipitation of the newly formed metal halide salt (e.g., NaCl in acetone) drives the reaction to completion. wikipedia.org While typically used to synthesize alkyl iodides, the principle can be adapted for other halogen exchanges. However, the most straightforward approach for synthesizing the target compound is to use 1,2-dibromoethane directly in the Williamson ether synthesis, which avoids an extra halogenation or halogen exchange step. chemspider.com

| Reaction Name | Reactant | Reagent | Product | Key Feature |

| Finkelstein Reaction | Alkyl Chloride/Bromide | NaI in Acetone | Alkyl Iodide | Precipitation of NaCl/NaBr drives reaction |

| Aromatic Finkelstein | Aryl Chloride/Bromide | NaI, CuI/Ligand | Aryl Iodide | Requires catalysis for less reactive aryl halides |

This table provides an overview of halogen exchange reactions. Note that the aromatic Finkelstein reaction is generally more difficult than its aliphatic counterpart. quora.com

Sequential Synthesis Strategies for Multi-Substituted Benzene Systems

The order in which substituents are introduced onto a benzene ring is crucial due to their directing effects in electrophilic aromatic substitution (EAS) reactions. minia.edu.egchemguide.co.uk The substituents on the target molecule are a methyl group (activating, ortho-, para-directing), a nitro group (deactivating, meta-directing), and the bromoethoxy group (activating, ortho-, para-directing).

A logical synthetic route starts with a commercially available substituted benzene and proceeds by introducing the other groups in a sequence that leverages their directing effects.

Proposed Synthetic Route:

Starting Material: p-Cresol (4-methylphenol)

This is an ideal starting material as it already contains the methyl group and a hydroxyl group in the correct para relationship. The hydroxyl group is a strong activating, ortho-, para-director, and the methyl group is a weaker activating, ortho-, para-director.

Nitration of p-Cresol:

The next step is the introduction of the nitro group. Since both the -OH and -CH₃ groups direct incoming electrophiles to the ortho and para positions, nitration of p-cresol will introduce the nitro group at a position ortho to the powerful hydroxyl directing group. libretexts.org This selectively yields 4-methyl-2-nitrophenol. rsc.org The reaction is typically carried out using a nitrating agent like nitric acid in sulfuric acid at controlled temperatures. google.com

Williamson Ether Synthesis:

The final step is the formation of the ether linkage. As described in section 2.3.1, 4-methyl-2-nitrophenol is treated with a base (e.g., K₂CO₃) and 1,2-dibromoethane in a suitable solvent (e.g., DMF) to yield the final product, Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro-. wikipedia.orgchemspider.com

Order of Introduction of Nitro, Methyl, and Bromoethoxy Groups

The sequence in which the nitro, methyl, and bromoethoxy groups are introduced onto the benzene ring is the most critical factor in a successful synthesis. The directing effects of the substituents already on the ring dictate the position of subsequent additions. chemistrytalk.orgfiveable.melibretexts.org A logical and optimized route begins with a starting material that leverages these effects advantageously.

A highly plausible synthetic pathway starts with 4-methylphenol (p-cresol). This route is efficient because the hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing activators, meaning they increase the ring's reactivity towards electrophilic aromatic substitution and guide incoming electrophiles to the positions adjacent (ortho) or opposite (para) to them. organicchemistrytutor.comlibretexts.org

The proposed three-step synthesis is as follows:

Nitration of 4-methylphenol: The initial step involves the electrophilic aromatic substitution of 4-methylphenol. The strong activating and ortho-directing nature of the hydroxyl group, coupled with the ortho-, para-directing methyl group, facilitates the introduction of the nitro (-NO₂) group predominantly at the position ortho to the hydroxyl group, yielding 4-methyl-2-nitrophenol. rsc.org

Formation of Phenoxide: The resulting 4-methyl-2-nitrophenol is then treated with a base (e.g., potassium carbonate) to deprotonate the acidic phenolic hydroxyl group, forming a potassium phenoxide salt.

Williamson Ether Synthesis: The final step is the introduction of the bromoethoxy side chain via a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com The phenoxide ion acts as a nucleophile, attacking 1,2-dibromoethane in an SN2 reaction to form the target ether, Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro-. chemspider.comyoutube.com

Table 1: Comparison of Potential Synthetic Routes

| Route | Starting Material | Sequence of Steps | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| A (Proposed) | 4-Methylphenol | 1. Nitration2. Etherification | High regioselectivity; synergistic directing effects of -OH and -CH₃ groups; high activation of the ring. | Requires handling of nitrating agents. |

| B | Toluene | 1. Nitration2. Bromination3. Nucleophilic Substitution (for -OH)4. Etherification | Utilizes a common starting material. | Nitration of toluene gives a mixture of ortho and para isomers; subsequent steps are complex and low-yielding. |

| C | Nitrobenzene (B124822) | 1. Friedel-Crafts Alkylation2. Hydroxylation3. Etherification | Not a viable route. | Friedel-Crafts reactions fail on strongly deactivated rings like nitrobenzene. |

Chemo- and Regioselective Considerations in Multi-Step Synthesis

Regioselectivity: The primary regiochemical challenge lies in the initial nitration step. In 4-methylphenol, both the hydroxyl and methyl groups direct incoming electrophiles to the ortho and para positions. libretexts.org However, the hydroxyl group is a much stronger activating group than the methyl group. libretexts.org Consequently, it exerts dominant control over the position of substitution. The nitronium ion (NO₂⁺) will preferentially add to the positions ortho to the powerful hydroxyl activator. Since the para position is already occupied by the methyl group, the primary product is 4-methyl-2-nitrophenol. Minor formation of 4-methyl-3-nitrophenol (B15662) (ortho to the methyl group) is possible but is generally disfavored due to the overriding influence of the hydroxyl group. rsc.orgnih.gov

Chemoselectivity: Chemoselectivity becomes important during the Williamson ether synthesis. The intermediate, 4-methyl-2-nitrophenol, is reacted with 1,2-dibromoethane. The key is to favor the desired O-alkylation (ether formation) at the phenoxide oxygen over other potential side reactions. A significant consideration is preventing a second substitution, where the bromo-terminated ether product reacts with another molecule of the phenoxide to form a symmetrical diether. This side reaction can be minimized by using a stoichiometric excess of 1,2-dibromoethane, ensuring that the phenoxide is more likely to encounter the alkylating agent than the already-formed product. chemspider.com

Table 2: Factors Influencing Regioselectivity in the Nitration of 4-Methylphenol

| Factor | Condition | Expected Outcome | Rationale |

|---|---|---|---|

| Directing Groups | -OH and -CH₃ present | Predominant formation of 4-methyl-2-nitrophenol | The -OH group is a stronger activating group than -CH₃, directing the nitro group to its ortho position. libretexts.orgrsc.org |

| Steric Hindrance | Substitution at C2 vs. C3 | Favors substitution at C2 (ortho to -OH) | Lower steric hindrance for attack at the position ortho to the hydroxyl group compared to the position between the existing methyl and hydroxyl groups. |

| Reaction Temperature | Lower temperatures | Increased selectivity | Lowering the reaction temperature can often improve the selectivity of electrophilic aromatic substitutions by favoring the kinetically controlled product. |

| Solvent | Sulfuric Acid Concentration | Can alter o:p ratio rsc.org | The solvent can influence the nature of the nitrating species and the stability of the reaction intermediates. nih.govdergipark.org.tr |

Green Chemistry Principles in the Synthesis of Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro-

Integrating green chemistry principles into the synthesis of Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro- is crucial for minimizing environmental impact and enhancing safety. This involves developing sustainable catalysts and reducing reliance on hazardous solvents. rsc.org

Catalyst Development for Enhanced Sustainability

Traditional nitration reactions often employ a hazardous mixture of concentrated nitric and sulfuric acids, leading to significant acid waste. researchgate.net Green alternatives focus on solid acid catalysts that are reusable and less corrosive.

Nitration Catalysts: Zeolites, clays (B1170129) (like montmorillonite (B579905) K-10), or sulfated zirconia can serve as effective solid acid catalysts for nitration. These materials can be easily filtered out of the reaction mixture and reused, significantly reducing waste. Other green nitrating systems use metal nitrates, such as copper(II) nitrate (B79036) or calcium nitrate, often in conjunction with acetic acid or under microwave irradiation, providing milder and more selective reaction conditions. tandfonline.comgordon.edusemanticscholar.org

Etherification Catalysts: While the Williamson ether synthesis is typically not catalytic, the use of phase-transfer catalysts (PTCs) can greatly enhance its green credentials. PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase containing the alkylating agent. This can allow the reaction to proceed at lower temperatures and with less organic solvent, sometimes even in aqueous media. francis-press.comfrancis-press.com

Table 3: Comparison of Traditional vs. Green Catalytic Systems

| Reaction Step | Traditional Method | Green Alternative | Advantages of Green Alternative |

|---|---|---|---|

| Nitration | Conc. H₂SO₄ / HNO₃ | Solid acid catalysts (e.g., Zeolites, sulfated zirconia) or Metal Nitrates (e.g., Cu(NO₃)₂) tandfonline.comsemanticscholar.org | Reusable, reduced corrosive waste, often higher selectivity, milder conditions. researchgate.net |

| Etherification | Strong base (e.g., NaH) in anhydrous solvent | Phase-Transfer Catalyst (PTC) with K₂CO₃ | Allows for use of safer bases, potential for aqueous media, lower temperatures, reduced solvent volume. francis-press.com |

Solvent Minimization and Alternative Reaction Media

The choice of solvent is a key aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. acsgcipr.org

Nitration Media: Efforts have been made to perform nitrations under solvent-free conditions, for example, by grinding the reactants together (mechanochemistry) or by using microwave-assisted protocols that dramatically reduce reaction times and solvent requirements. rsc.orggordon.edu

Etherification Media: The Williamson ether synthesis is often conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. jk-sci.com These solvents are effective but have toxicity concerns. Greener alternatives include polyethylene (B3416737) glycol (PEG), which is biodegradable and non-toxic, or ionic liquids. nih.gov In some cases, particularly with the aid of PTCs or specialized surfactants, water can be used as a reaction medium, representing a significant improvement in sustainability. researchgate.net Recent research has also explored catalytic Williamson ether synthesis at high temperatures using weak alkylating agents like alcohols, which produces water as the only byproduct, eliminating salt waste. acs.orgresearchgate.netresearchgate.net

Table 4: Alternative Reaction Media for Synthesis Steps

| Reaction Step | Conventional Solvent | Green Alternative(s) | Key Benefits |

|---|---|---|---|

| Nitration | Sulfuric Acid (as solvent/catalyst) | Solvent-free (mechanochemistry, microwave); Acetic Acid rsc.orggordon.edu | Drastic reduction in waste, lower energy consumption, increased safety. |

| Etherification | DMF, Acetonitrile, DMSO jk-sci.comfishersci.it | Polyethylene Glycol (PEG), Water (with PTC), Ionic Liquids nih.govresearchgate.net | Reduced toxicity, biodegradability, lower environmental impact, improved safety profile. |

Chemical Reactivity and Mechanistic Pathways of Benzene, 2 2 Bromoethoxy 4 Methyl 1 Nitro

Reactivity of the Nitro Group and its Influence on the Aromatic Ring

The nitro group (-NO2) is a potent electron-withdrawing group, which profoundly impacts the reactivity of the benzene (B151609) ring to which it is attached. This influence is exerted through both inductive and resonance effects.

Electron-Withdrawing Effects and Activation for Nucleophilic Aromatic Substitution

The strong electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic aromatic substitution by reducing its electron density. Conversely, and of significant importance, it activates the ring for nucleophilic aromatic substitution (SNAr). This activation occurs because the nitro group can stabilize the negative charge of the Meisenheimer complex, a key intermediate in SNAr reactions, through resonance. The presence of the nitro group makes the aromatic ring electron-deficient and thus a suitable target for attack by nucleophiles.

For Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro-, the nitro group is positioned ortho to the bromoethoxy group. This positioning is crucial for activating the ring towards nucleophilic attack, particularly at the carbon atom bearing the bromoethoxy group. A strong nucleophile can attack this carbon, leading to the displacement of the bromoethoxy group. The stability of the intermediate is enhanced by the delocalization of the negative charge onto the nitro group.

| Position of Nitro Group Relative to Leaving Group | Effect on Reactivity | Reason |

|---|---|---|

| Ortho | Strongly Activating | Resonance stabilization of the Meisenheimer complex is highly effective. |

| Para | Strongly Activating | Resonance stabilization of the Meisenheimer complex is highly effective. |

| Meta | Weakly Activating/No significant activation | Resonance stabilization of the Meisenheimer complex is not possible. |

Reduction Pathways of the Nitro Group (e.g., to Amino, Hydroxylamino)

The nitro group is readily reducible to a variety of other functional groups, most commonly the amino group (-NH2). This transformation is of great synthetic importance as it dramatically alters the electronic properties of the aromatic ring, converting a strongly deactivating group into a strongly activating one.

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation (e.g., using H2 gas with a palladium, platinum, or nickel catalyst) and treatment with metals in acidic media (e.g., tin, iron, or zinc with HCl). wikipedia.orgmasterorganicchemistry.com The choice of reducing agent can sometimes allow for the selective reduction to intermediate species such as the hydroxylamino (-NHOH) or nitroso (-NO) group. For instance, the use of zinc dust in the presence of ammonium (B1175870) chloride is a classic method for the preparation of N-arylhydroxylamines from nitroarenes. wikipedia.org

In the context of Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro-, it is important to consider the potential for the reducing agent to also react with the bromoethoxy side chain. Milder reducing agents or conditions might be necessary to selectively reduce the nitro group without causing cleavage of the ether linkage or reduction of the bromine atom.

| Product | Typical Reagents | Notes |

|---|---|---|

| Amino (-NH2) | H2/Pd, Pt, or Ni; Fe, Sn, or Zn in acid | Most common and synthetically useful reduction. masterorganicchemistry.com |

| Hydroxylamino (-NHOH) | Zn/NH4Cl; Electrolytic reduction | An intermediate in the reduction to the amine. wikipedia.org |

| Azo (-N=N-) | LiAlH4; NaBH4 with transition metal catalysts | Often formed under specific reducing conditions. |

Reactivity of the Bromoethoxy Side Chain

The 2-bromoethoxy side chain possesses two primary sites of reactivity: the carbon-bromine bond and the ether linkage.

Nucleophilic Substitution Reactions (SN1, SN2) on the Bromine Atom

The bromine atom is a good leaving group, making the terminal carbon of the ethoxy chain susceptible to nucleophilic attack. This can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. Given that the bromine is on a primary carbon, the SN2 mechanism is generally favored. This involves a backside attack by the nucleophile, leading to inversion of stereochemistry if the carbon were chiral.

Intramolecular Cyclization Reactions Involving the Ether Linkage and Bromine

The structure of Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro- is conducive to intramolecular cyclization. For instance, if the nitro group is first reduced to an amino group, the resulting amine can act as an internal nucleophile. This amine can then displace the bromine atom on the side chain to form a six-membered ring, leading to the formation of a substituted benzoxazine. google.comresearchgate.net This type of reaction is a powerful method for the synthesis of heterocyclic compounds. The reaction is typically promoted by a base, which deprotonates the amine to increase its nucleophilicity.

Cleavage and Rearrangement Reactions of the Ether Moiety

Aryl alkyl ethers can be cleaved under strongly acidic conditions, typically with HBr or HI. acs.orgwikipedia.orglibretexts.orglibretexts.org The reaction proceeds by protonation of the ether oxygen, making it a good leaving group. A nucleophile (the bromide or iodide ion) then attacks one of the adjacent carbon atoms. In the case of an aryl alkyl ether, the cleavage typically occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger due to the sp2 hybridization of the aromatic carbon. This would lead to the formation of 2-bromo-1-ethanol and 4-methyl-2-nitrophenol (B89549). The presence of the electron-withdrawing nitro group on the aromatic ring can affect the rate of this cleavage. acs.org

Rearrangement reactions of this molecule are less common but could potentially be induced under specific conditions, such as photochemical or strong acid catalysis, which might lead to migration of the substituents on the aromatic ring. researchgate.netrsc.org

| Reactant | Reagent | Predicted Products | Mechanism |

|---|---|---|---|

| Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro- | HBr (strong acid) | 4-methyl-2-nitrophenol and 1,2-dibromoethane (B42909) | Protonation of ether oxygen followed by nucleophilic attack of Br- on the ethyl group. acs.org |

Reactivity of the Methyl Group on the Aromatic Ring

Benzylic Functionalization Strategies

The benzylic C-H bonds of the methyl group in toluene (B28343) and its derivatives are susceptible to various functionalization reactions. rsc.orgnih.gov These transformations are fundamental in organic synthesis as they convert readily available alkylarenes into more valuable products. mdpi.com

One common strategy is oxidation. The direct oxidation of the primary C-H bonds can yield valuable oxygen-containing compounds such as benzyl (B1604629) alcohol, benzaldehyde, and benzoic acid. nih.gov This process avoids the need for pre-functionalized substrates, thereby simplifying synthetic routes. nih.gov Various catalytic systems, often employing transition metals like copper, cobalt, chromium, and manganese in combination with oxidants like tert-butyl hydroperoxide (TBHP), have been studied for benzylic oxidation. mdpi.com Another method involves the use of 2,3-dichloro-4,5-dicyano-1,4-benzoquinone (DDQ), which can activate the C-H bond of a methyl group via a rate-determining hydride abstraction to form insertion products. rsc.org These products can then be further reacted to yield benzylic phosphonium (B103445) salts or phosphonate (B1237965) esters, which are important reagents in organic synthesis. rsc.org

For "Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro-", the presence of the electron-withdrawing nitro group can influence the reactivity of the benzylic methyl group, but functionalization remains a viable pathway for structural modification.

Influence of the Methyl Group on Aromatic Electrophilic Substitution

In electrophilic aromatic substitution reactions, the methyl group plays a crucial role in determining both the rate of reaction and the regioselectivity of the incoming electrophile.

The methyl group is classified as an activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene. minia.edu.egmsu.edu It donates electron density to the aromatic ring through an inductive effect and hyperconjugation. libretexts.orglibretexts.org This electron donation stabilizes the positively charged carbocation intermediate (the arenium ion or sigma complex) formed during the reaction, thus lowering the activation energy and increasing the reaction rate. libretexts.orglibretexts.org

Furthermore, the methyl group is an ortho, para-director. minia.edu.egchemguide.co.uk This means it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. This directive effect is also a consequence of the stabilization of the reaction intermediates. For attack at the ortho and para positions of toluene, a resonance structure can be drawn where the positive charge is located on the carbon atom bearing the methyl group. libretexts.org This tertiary carbocation is particularly stable due to the electron-donating nature of the methyl group. libretexts.orglibretexts.org In contrast, attack at the meta position does not allow for such a stabilized resonance structure. libretexts.org

| Position of Attack | Relative Stability of Intermediate | Primary Products |

| Ortho | More stable (charge on tertiary carbon) | 2-substituted isomer |

| Para | More stable (charge on tertiary carbon) | 4-substituted isomer |

| Meta | Less stable | Minimal formation |

Interplay of Substituents on Aromatic Reactivity and Selectivity

The reactivity of "Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro-" is governed by the combined influence of all three substituents on the aromatic ring.

Cooperative and Competitive Effects of Nitro, Methyl, and Bromoethoxy Groups

The directing effects of the individual substituents can either reinforce or oppose each other.

Nitro Group (-NO₂): Located at C1, this is a strong deactivating group and a meta-director. It strongly withdraws electrons from the ring, making electrophilic substitution much slower than in benzene. minia.edu.egmsu.edu It directs incoming electrophiles to the C3 and C5 positions.

Bromoethoxy Group (-OCH₂CH₂Br): Located at C2, this alkoxy group is an activating group and an ortho, para-director. The oxygen atom donates electron density to the ring via resonance, which outweighs its inductive electron withdrawal. It directs incoming electrophiles to the C4 (para) and C6 (ortho) positions.

Methyl Group (-CH₃): Located at C4, this is a weakly activating group and an ortho, para-director, as discussed previously. minia.edu.eg It directs incoming electrophiles to the C3 and C5 positions (both ortho).

In the case of "Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro-", the available positions for a new substituent are C3, C5, and C6.

The methyl group directs towards C3 and C5.

The nitro group directs towards C3 and C5.

The bromoethoxy group directs towards C6 (ortho) and C4 (para, which is already substituted).

Here, the directing effects of the methyl and nitro groups are cooperative , both favoring substitution at positions C3 and C5. The bromoethoxy group's directing effect towards C6 is in competition with the others. Since activating groups generally control the regioselectivity over deactivating groups, the bromoethoxy and methyl groups will have a stronger influence than the nitro group. youtube.com The final regiochemical outcome would depend on the specific reaction conditions and the nature of the electrophile, taking steric factors into account.

Steric Hindrance and Electronic Inductive/Resonance Effects

Both steric and electronic factors are critical in determining the precise outcome of reactions.

Electronic Effects:

Nitro Group: Strongly electron-withdrawing through both resonance and inductive effects (-R, -I). This deactivates the entire ring towards electrophilic attack.

Methyl Group: Electron-donating through induction and hyperconjugation (+I). This activates the ring.

The net effect is a complex electronic environment. The powerful deactivating effect of the nitro group makes the ring less reactive than toluene or anisole, but the activating effects of the methyl and bromoethoxy groups make it more reactive than nitrobenzene (B124822). msu.edu

Steric Hindrance: Steric hindrance refers to the spatial crowding around a reaction site, which can impede the approach of a reagent. nih.govrsc.org In "Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro-", the bromoethoxy group is significantly bulkier than the methyl or nitro groups. This bulkiness can influence the regioselectivity of substitution. For example, between the two positions activated by the methyl and nitro groups (C3 and C5), the C3 position is flanked by the large bromoethoxy group and the nitro group. The C5 position is adjacent to the smaller methyl group. Therefore, an incoming electrophile is more likely to attack the less sterically hindered C5 position. While electronic effects are generally the primary determinant of regioselectivity, steric effects can significantly influence the ratio of isomeric products. youtube.com

Kinetic and Thermodynamic Aspects of Reactions Involving Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro-

The rate of electrophilic aromatic substitution is highly dependent on the nature of the groups attached to the ring. Activating groups increase the reaction rate, while deactivating groups decrease it.

| Substituent | Effect on Ring | Relative Rate of Nitration (vs. Benzene=1) |

| -OH | Strongly Activating | 1000 |

| -OCH₃ | Strongly Activating | ~10-100 |

| -CH₃ | Activating | 25 |

| -H | (Reference) | 1 |

| -Cl | Weakly Deactivating | 0.033 |

| -NO₂ | Strongly Deactivating | 6 x 10⁻⁸ |

Data is illustrative and sourced from general organic chemistry principles. minia.edu.eg

Therodynamically, the stability of the products is a key consideration. In electrophilic substitution, the formation of the most stable isomer is generally favored. The stability of the resulting disubstituted or trisubstituted benzene derivative is influenced by steric interactions between adjacent groups. For instance, a product with a bulky electrophile substituted at the C3 position would likely be less thermodynamically stable than the isomer substituted at the C5 position due to greater steric strain between the new substituent and the adjacent bromoethoxy and nitro groups.

Derivatization Strategies and Transformations of Benzene, 2 2 Bromoethoxy 4 Methyl 1 Nitro

Synthesis of Nitro-Reduced Derivatives

The reduction of the nitro group is a fundamental transformation, converting the strongly electron-withdrawing nitro functionality into various nitrogen-containing groups, which significantly alters the electronic properties and reactivity of the molecule. mdpi-res.comgsa.ac.uk

The conversion of aromatic nitro compounds to their corresponding anilines is a common and crucial step in organic synthesis. jsynthchem.com This transformation can be effectively achieved through catalytic hydrogenation. For Benzene (B151609), 2-(2-bromoethoxy)-4-methyl-1-nitro-, this reaction would involve the use of molecular hydrogen (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. nih.govresearchgate.net The reaction selectively reduces the nitro group to an amine, yielding 3-(2-bromoethoxy)-4-methylaniline.

Chemoselective reduction offers an alternative route, which is particularly useful when other reducible functional groups are present. Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes, or other systems like hydrazine (B178648) hydrate (B1144303) with a catalyst, can be employed. jsynthchem.comresearchgate.net These methods are valued for their mild reaction conditions and high functional group tolerance, ensuring that the bromoethoxy side chain remains intact during the reduction of the nitro group. researchgate.net The progress of the reduction can proceed through intermediate species such as N-phenylhydroxylamine before reaching the final aniline (B41778) product. nih.gov

Depending on the reaction conditions and the reducing agent used, the reduction of nitroaromatic compounds can be controlled to yield dimeric species like azo and azoxy compounds. taylorandfrancis.com These compounds are formed through the condensation of intermediates generated during the reduction process, such as nitrosobenzene (B162901) and phenylhydroxylamine derivatives. For instance, partial reduction under specific pH conditions or the use of particular reagents can favor the formation of the azoxy linkage (-N=N(O)-), which can be further reduced to the azo linkage (-N=N-).

Functional Group Interconversions on the Bromoethoxy Chain

The bromoethoxy side chain contains a primary alkyl bromide, a versatile functional group that serves as an excellent electrophile for nucleophilic substitution reactions.

The terminal bromine atom is a good leaving group and can be readily displaced by a wide range of nucleophiles, typically via an Sₙ2 mechanism. libretexts.org This allows for the introduction of various functional groups at this position. For example, reaction with sodium iodide in acetone (B3395972) (the Finkelstein reaction) can convert the bromide to an iodide, which is an even better leaving group. vanderbilt.edu Other nucleophiles such as cyanides, azides, hydroxides, and thiolates can be used to introduce nitrile, azido, alcohol, and thioether functionalities, respectively. vanderbilt.eduub.edu

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Iodide (I⁻) | Sodium Iodide (NaI) | -I (Iodo) |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | -OH (Hydroxy) |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | -CN (Cyano) |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | -N₃ (Azido) |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | -OR (Ether) |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | -SR (Thioether) |

The ether linkage in the bromoethoxy chain is generally stable under neutral and basic conditions. However, it can be cleaved under harsh, acidic conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This cleavage would result in the formation of a phenol (B47542) (2-hydroxy-4-methyl-1-nitrobenzene) and a dihaloethane (e.g., 1,2-dibromoethane). Rearrangements of such simple aliphatic ethers are not common and would require specific catalysts or reaction conditions that are outside the scope of standard transformations.

Palladium-Catalyzed Cross-Coupling Reactions at the Aromatic Ring (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nobelprize.orglibretexts.org However, the substrate Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro- lacks a suitable leaving group, such as a halide or triflate, directly attached to the aromatic ring. Therefore, it is not a direct candidate for common cross-coupling reactions like Suzuki, Heck, or Sonogashira.

To enable these transformations, the molecule would first need to be functionalized. A plausible synthetic route would involve the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce a bromine or iodine atom onto the aromatic ring. This would generate a suitable aryl halide precursor for subsequent cross-coupling.

Suzuki-Miyaura Coupling : This reaction couples an organoboron species with an aryl halide in the presence of a palladium catalyst and a base to form a biaryl compound. wikipedia.orglibretexts.org The synthesized aryl halide precursor could be reacted with various aryl or vinyl boronic acids to introduce new carbon frameworks. organic-chemistry.org

Heck Reaction : The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This would allow for the introduction of vinyl groups onto the aromatic ring of the precursor molecule. nih.gov

Sonogashira Coupling : This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org This method would be used to attach alkyne moieties to the aromatic core of the functionalized precursor. researchgate.net

Table 2: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions on a Functionalized Precursor

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Biaryl or Styrene derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ + Ligand + Base (e.g., Et₃N) | Substituted Alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | Aryl Alkyne |

Scope and Limitations with Adjacent Nitro and Bromoethoxy Groups

The reactivity of "Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro-" is largely governed by the electronic and steric interplay between the adjacent nitro (-NO₂) and 2-bromoethoxy (-OCH₂CH₂Br) substituents. The nitro group is a potent electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution via strong inductive and resonance effects. Conversely, the alkoxy group is activating towards electrophilic substitution due to the lone pairs on the oxygen atom, which can donate electron density to the ring through resonance.

This dichotomy in electronic effects presents both opportunities and challenges. The deactivation by the nitro group makes electrophilic aromatic substitution reactions sluggish, often requiring harsh conditions. Furthermore, the adjacency of the bulky bromoethoxy group and the nitro group creates significant steric hindrance around the C1 and C2 positions of the benzene ring, potentially limiting the access of reagents to these sites.

Reactions involving the bromoethoxy side chain, such as nucleophilic substitution at the terminal bromine atom, are generally feasible. However, the reaction conditions must be carefully selected to avoid unintended side reactions. For instance, strong bases could potentially lead to elimination reactions or even nucleophilic aromatic substitution, although the latter is generally disfavored due to the deactivating nature of the nitro group for such reactions at the ortho and para positions. Intramolecular cyclization reactions, where a nucleophile generated elsewhere on the molecule attacks the bromoethoxy chain, are a viable strategy, provided that the steric and electronic factors are favorable for ring closure.

Ligand Design for Enhanced Reactivity and Selectivity

Transition metal-catalyzed cross-coupling reactions offer a powerful tool for the derivatization of "Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro-". However, the presence of the deactivating nitro group can pose challenges for many catalytic systems, often leading to catalyst deactivation or low reaction yields. acs.org The strategic design of ligands for the transition metal catalyst is therefore crucial to overcome these limitations and enhance both reactivity and selectivity. uni-wuerzburg.de

For reactions targeting the C-Br bond in the bromoethoxy side chain, such as Suzuki or Sonogashira couplings, ligands that promote oxidative addition of the alkyl bromide to the metal center are required. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often employed to stabilize the metal center and facilitate the catalytic cycle. These ligands can enhance the electron density on the metal, which in turn promotes the oxidative addition step.

In the context of C-H activation reactions on the aromatic ring, ligand design becomes even more critical for controlling regioselectivity. nih.gov Specifically designed ligands can direct the catalyst to a specific C-H bond, overriding the inherent directing effects of the substituents. For instance, a ligand with a coordinating group could anchor the catalyst in proximity to a specific C-H bond, enabling its selective functionalization. This approach could potentially allow for the introduction of new substituents at positions that are not readily accessible through classical electrophilic aromatic substitution.

| Ligand Type | Potential Application | Rationale |

| Bulky, electron-rich phosphines (e.g., Buchwald ligands) | Cross-coupling at the C-Br bond of the side chain | Enhances catalyst stability and promotes oxidative addition. |

| N-Heterocyclic Carbenes (NHCs) | Cross-coupling and C-H activation | Strong σ-donating ability stabilizes the metal center and can improve catalytic activity with deactivated substrates. researchgate.net |

| Bidentate ligands with directing groups | Regioselective C-H functionalization | Can direct the catalyst to a specific position on the aromatic ring, overriding inherent substituent effects. |

Regioselective Electrophilic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) provides a direct method for introducing new functional groups onto the benzene ring of "Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro-". The regiochemical outcome of such reactions is determined by the cumulative directing effects of the three existing substituents: the nitro group, the methyl group, and the bromoethoxy group. openstax.orglibretexts.org

The directing effects of these groups are as follows:

Nitro group (-NO₂): Strongly deactivating and a meta-director.

Methyl group (-CH₃): Activating and an ortho, para-director.

Bromoethoxy group (-OCH₂CH₂Br): Activating (by resonance) and an ortho, para-director.

The positions on the benzene ring are numbered starting from the carbon bearing the nitro group as C1. The available positions for substitution are C3, C5, and C6. The directing effects of the substituents on these positions are summarized in the table below.

| Position | Directed by -NO₂ (at C1) | Directed by -OCH₂CH₂Br (at C2) | Directed by -CH₃ (at C4) | Overall Prediction |

| C3 | meta (activating) | ortho (activating) | meta (deactivating) | Possible, but sterically hindered by the adjacent bromoethoxy group. |

| C5 | meta (activating) | meta (deactivating) | ortho (activating) | Major product . The directing effects of the nitro and methyl groups reinforce each other at this position. |

| C6 | ortho (deactivating) | para (activating) | meta (deactivating) | Minor product. Activated by the bromoethoxy group but deactivated by the nitro group. |

Based on this analysis, electrophilic substitution is most likely to occur at the C5 position, as this is the position where the directing effects of the powerful meta-directing nitro group and the activating ortho, para-directing methyl group are cooperative. uomustansiriyah.edu.iq Substitution at C3 is sterically hindered, and substitution at C6 is electronically less favored compared to C5.

Ring Modification and Annulation Reactions Employing Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro-

The functional groups present in "Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro-" make it a versatile precursor for the synthesis of various heterocyclic systems through ring modification and annulation reactions. chim.it

A prominent strategy involves the reduction of the nitro group to an amino group (-NH₂). This transformation can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. The resulting aniline derivative, "2-(2-bromoethoxy)-4-methylaniline", possesses both a nucleophilic amino group and an electrophilic bromoethoxy side chain. This arrangement is ideal for intramolecular cyclization to form a six-membered heterocyclic ring. Treatment of this intermediate with a base can induce an intramolecular nucleophilic substitution, leading to the formation of a benzomorpholine derivative.

Furthermore, the nitroaromatic core can participate in dearomative annulation reactions. researchgate.net For instance, under specific conditions, the nitro-substituted ring can act as an electron-poor component in cycloaddition reactions, leading to the formation of complex polycyclic structures. Another approach involves the transformation of the nitro group into a nitrene intermediate, which can then undergo various intramolecular C-H insertion or cyclization reactions to build new rings fused to the original benzene core. nih.gov

Intermolecular annulation reactions are also conceivable. For example, after reduction of the nitro group, the resulting aniline can be used as a building block in reactions such as the Skraup synthesis of quinolines or the Friedländer annulation to construct polycyclic aromatic systems. nih.gov The presence of the methyl and bromoethoxy groups can further influence the reactivity and regioselectivity of these annulation reactions.

Theoretical and Computational Studies on Benzene, 2 2 Bromoethoxy 4 Methyl 1 Nitro

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like Benzene (B151609), 2-(2-bromoethoxy)-4-methyl-1-nitro-, these studies would provide critical insights into its stability, electronic properties, and potential for chemical transformation.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties (HOMO/LUMO)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A typical study would begin with the optimization of the molecular geometry of Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro- to find its most stable three-dimensional arrangement of atoms. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy state is reached.

Following geometry optimization, the electronic properties would be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

For substituted nitrobenzenes, the presence of both electron-withdrawing (nitro group) and electron-donating (methyl and ethoxy groups) substituents would significantly influence the electron distribution and, consequently, the HOMO and LUMO energy levels. However, specific calculated values for the target compound are not available in the reviewed literature.

Fictional Data Table for Illustrative Purposes: This table is a hypothetical representation of what DFT results might look like for this compound.

| Parameter | Calculated Value (Hartree) | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | -0.25 | -6.80 |

| LUMO Energy | -0.09 | -2.45 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, charge transfer, and bonding interactions within a molecule. For Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro-, an NBO analysis would quantify the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides powerful tools for mapping out the potential reaction pathways a molecule can undergo. This involves identifying the transition states—the highest energy points along a reaction coordinate—that connect reactants to products.

Computational Elucidation of Reaction Mechanisms

To elucidate a reaction mechanism involving Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro-, researchers would model its interaction with other reactants. For example, in a nucleophilic substitution reaction, the pathway of an incoming nucleophile attacking an electrophilic center on the molecule would be mapped. The calculations would reveal the step-by-step process of bond breaking and bond formation. The nitro group's strong electron-withdrawing nature would likely make the aromatic ring susceptible to nucleophilic attack, and the bromoethoxy side chain presents another potential site for reaction.

Prediction of Activation Energies and Reaction Rates

By calculating the energy of the reactants, transition states, and products, the activation energy for a given reaction can be determined. The activation energy is the minimum energy required to initiate the chemical reaction. According to transition state theory, a lower activation energy corresponds to a faster reaction rate. These computational predictions are invaluable for understanding the kinetics of chemical processes and for designing new synthetic routes. No specific activation energies or reaction rates have been computationally predicted for reactions involving Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro- in the available literature.

Conformational Analysis of the Bromoethoxy Side Chain

The 2-(2-bromoethoxy) side chain of the molecule is flexible and can adopt various spatial arrangements, or conformations, due to rotation around its single bonds (C-C and C-O). A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformation.

Torsional Potential Energy Surfaces

The primary rotations governing the molecule's shape are around the C(aromatic)-O bond of the ethoxy group, the O-CH2 bond, the CH2-CH2 bond, and the C(aromatic)-N bond of the nitro group.

Rotation of the Nitro Group: The nitro group's rotation relative to the benzene ring is a critical factor. In many nitrobenzene (B124822) derivatives, the nitro group prefers a planar or near-planar orientation with the ring to maximize π-conjugation. However, steric hindrance from adjacent, or ortho, substituents can force the nitro group to twist out of the plane. researchgate.net For Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro-, the bulky 2-bromoethoxy group at the ortho position is expected to cause significant steric repulsion with one of the oxygen atoms of the nitro group. This interaction likely results in a non-planar ground state conformation, with the nitro group twisted at a considerable dihedral angle. Studies on other ortho-substituted nitrobenzenes have shown that such steric strain can lead to rotational barriers of several kcal/mol. researchgate.net

Rotation of the 2-Bromoethoxy Group: The conformation of the 2-bromoethoxy side chain is determined by rotations around the C(aromatic)-O, O-CH2, and CH2-CH2 bonds. The rotation around the C(aromatic)-O bond is influenced by both steric interactions with the ortho nitro group and electronic effects. The PES for this rotation is expected to show distinct minima corresponding to orientations that minimize steric clash. The torsion around the O-CH2 and CH2-CH2 bonds will likely favor staggered conformations (anti or gauche) to minimize torsional strain, similar to what is observed in simple haloalkanes and ethers.

A hypothetical potential energy scan for the rotation of the nitro group would likely reveal a high energy barrier for a planar conformation due to the steric clash with the adjacent bromoethoxy group.

| Bond | Description | Estimated Rotational Barrier (kcal/mol) | Expected Minimum Energy Dihedral Angle(s) |

|---|---|---|---|

| C(aromatic)-NO2 | Rotation of the nitro group | 3 - 7 | ~30-60° (non-planar) |

| C(aromatic)-O | Rotation of the bromoethoxy group relative to the ring | 2 - 5 | Orientations minimizing steric clash with NO2 |

| O-CH2 | Rotation around the ether bond | 1 - 3 | Staggered conformations |

| CH2-CH2 | Rotation around the ethyl C-C bond | 3 - 5 | Gauche and Anti conformations |

Intramolecular Interactions and Preferred Conformations

The preferred three-dimensional structure of Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro- is a delicate balance of competing intramolecular interactions. These non-covalent forces determine which conformations are energetically favorable.

Steric Hindrance: The most significant intramolecular interaction is the steric repulsion between the ortho-positioned nitro and 2-bromoethoxy groups. Both are relatively bulky substituents, and their proximity forces them to adopt conformations that maximize the distance between them. This steric clash is the primary reason for the expected non-planarity of the nitro group with the benzene ring. researchgate.net

Dipole-Dipole Interactions: The molecule possesses several polar bonds (C-N, N-O, C-O, C-Br), resulting in significant local dipoles. The relative orientation of these dipoles will influence conformational stability. An arrangement that leads to a repulsive interaction between the negative poles of the nitro oxygen atoms and the electronegative oxygen or bromine atoms of the side chain would be destabilizing.

Weak Hydrogen Bonds: Although no classical hydrogen bond donors are present, weak C-H···O or C-H···Br intramolecular hydrogen bonds may occur. For instance, a hydrogen atom from the ethyl group could potentially interact with an oxygen atom of the nitro group, or a hydrogen from the methyl group could interact with the ether oxygen. Such interactions, while weak, can contribute to stabilizing specific conformations.

Molecular Dynamics Simulations for Dynamic Behavior

An MD simulation of this molecule, for instance in a water or organic solvent, would likely reveal several key dynamic features:

Side Chain Flexibility: The 2-bromoethoxy side chain would exhibit significant flexibility, with rapid transitions between different gauche and anti conformations around the C-C and C-O bonds. The time-averaged conformation would reflect the relative energies of these states.

Nitro Group Oscillation: The nitro group would not remain fixed at a single dihedral angle but would oscillate around its minimum-energy, non-planar position. The amplitude of this oscillation would be temperature-dependent.

Solvent Interactions: In a polar solvent, solvent molecules would form a dynamic solvation shell around the polar nitro and bromoethoxy groups. Specific hydrogen bonding interactions between solvent molecules (e.g., water) and the oxygen atoms of the nitro and ether groups would be observed. nih.govacs.org These interactions can, in turn, influence the conformational preferences of the solute molecule.

MD simulations could provide valuable insights into how the molecule explores its conformational space, the timescales of different motions, and how its dynamic behavior is modulated by its environment. mdpi.com

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative structure-reactivity relationship (QSRR) models are statistical tools used to predict the reactivity of chemical compounds based on their molecular structure. dergipark.org.tr For nitroaromatic compounds, QSRR models are often developed to predict properties like toxicity, reduction potential, or susceptibility to nucleophilic attack. dergipark.org.tr

Correlating Substituent Effects with Predicted Reactivity

The reactivity of the benzene ring in Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro- is modulated by the electronic effects of its three substituents. QSRR studies correlate these effects with observed or predicted reactivity.

Nitro Group (-NO2): This is a powerful electron-withdrawing group through both the inductive (-I) and resonance (-R) effects. lumenlearning.comlibretexts.org It strongly deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. stackexchange.com

Methyl Group (-CH3): This is an electron-donating group through the inductive (+I) and hyperconjugation effects. It activates the ring towards electrophilic substitution.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution |

|---|---|---|---|

| -NO2 (Nitro) | Strongly withdrawing (-I) | Strongly withdrawing (-R) | Strongly deactivating |

| -CH3 (Methyl) | Weakly donating (+I) | Donating (Hyperconjugation) | Activating |

| -OCH2CH2Br (2-Bromoethoxy) | Withdrawing (-I) | Donating (+R) | Weakly activating or deactivating |

Predictive Models for Derivative Design

Based on a validated QSRR model, it becomes possible to design new derivatives of Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro- with tailored reactivity. For example, if the goal were to increase the molecule's susceptibility to nucleophilic aromatic substitution (a reaction favored by electron-withdrawing groups), a predictive model could guide the design process.

The model might predict that:

Replacing the electron-donating methyl group with an electron-withdrawing group (e.g., -CN or -CF3) would increase reactivity.

Modifying the bromoethoxy side chain to make it more electron-withdrawing (e.g., by adding more halogen atoms) would also enhance reactivity.

Conversely, to increase reactivity towards electrophiles, one would replace the nitro group with a strong activating group.

These predictive models, often built using machine learning algorithms, can screen virtual libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. This computational pre-screening accelerates the discovery of new molecules with desired properties, saving significant time and resources.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Insights of Benzene, 2 2 Bromoethoxy 4 Methyl 1 Nitro

High-Resolution Nuclear Magnetic Resonance (NMR) for Complex Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like Benzene (B151609), 2-(2-bromoethoxy)-4-methyl-1-nitro-, with multiple distinct proton and carbon environments, a suite of advanced NMR experiments is required for full structural assignment and to probe its dynamic nature.

One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environments of the nuclei, but multi-dimensional techniques are essential to piece together the molecular framework.

¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling relationships within the molecule. For Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro-, COSY would show a critical correlation between the two diastereotopic methylene (B1212753) groups of the bromoethoxy side chain (-O-CH₂-CH₂-Br), confirming their adjacency. It would also show coupling between the aromatic protons on the benzene ring, helping to confirm their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals corresponding to the aromatic CH groups, the methyl group, and the two methylene groups in the side chain.